![molecular formula C10H15N3O2 B15314338 tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate](/img/structure/B15314338.png)
tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate: is a synthetic organic compound that features a diazirine ring, a carbamate group, and an alkyne moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate typically involves multiple steps:
Formation of the diazirine ring: This can be achieved through the reaction of a suitable precursor with a diazo compound under photolytic or thermal conditions.
Introduction of the carbamate group: This step involves the reaction of an amine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the alkyne moiety: The final step involves the coupling of the diazirine-containing intermediate with propargyl bromide under basic conditions.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The alkyne moiety can undergo oxidation reactions to form various oxygenated products.
Reduction: The diazirine ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the carbamate group under basic conditions.
Major Products:
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Photoaffinity labeling: The diazirine ring can be activated by UV light to form reactive intermediates that covalently bind to nearby molecules, making it useful for studying protein-ligand interactions.
Biology:
Protein interaction studies: The compound can be used to identify and characterize protein-protein interactions in complex biological systems.
Medicine:
Drug development: The unique structural features of the compound make it a potential candidate for the development of new therapeutic agents.
Industry:
Material science: The compound’s reactivity can be harnessed for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate involves the activation of the diazirine ring by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, or O-H bonds, forming covalent adducts with target molecules. The alkyne moiety can also participate in click chemistry reactions, further expanding the compound’s utility in bioconjugation and labeling studies.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-[(3H-diazirin-3-yl)methyl]carbamate
- tert-Butyl N-(prop-2-yn-1-yl)carbamate
- N-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate
Uniqueness:
- The combination of the diazirine ring, carbamate group, and alkyne moiety in tert-butyl N-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate provides a unique set of reactivity and functionalization options that are not present in the individual similar compounds. This makes it particularly valuable for applications requiring photoaffinity labeling and click chemistry.
Eigenschaften
Molekularformel |
C10H15N3O2 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
tert-butyl N-(3H-diazirin-3-ylmethyl)-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C10H15N3O2/c1-5-6-13(7-8-11-12-8)9(14)15-10(2,3)4/h1,8H,6-7H2,2-4H3 |
InChI-Schlüssel |
HPSCOSIIDMSLTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC#C)CC1N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
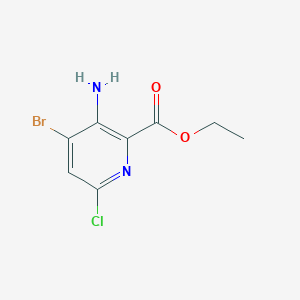

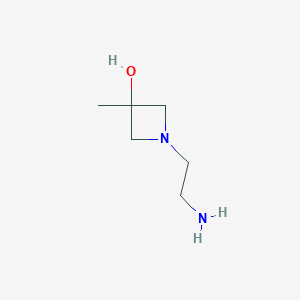
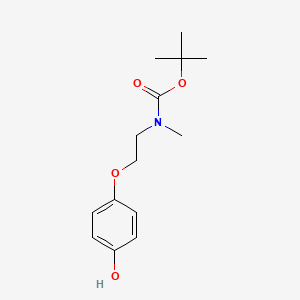
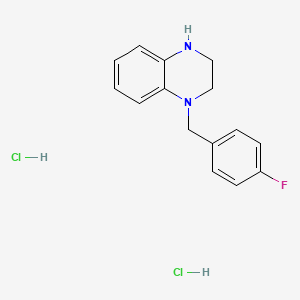
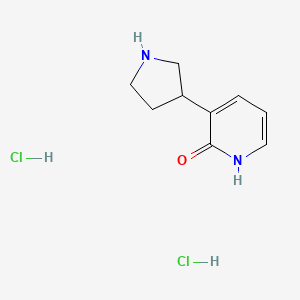
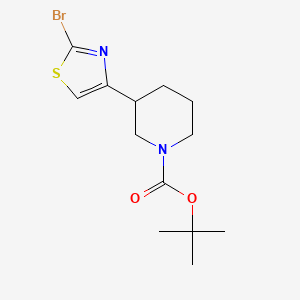
![tert-butylN-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate](/img/structure/B15314322.png)
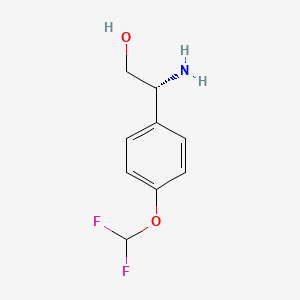
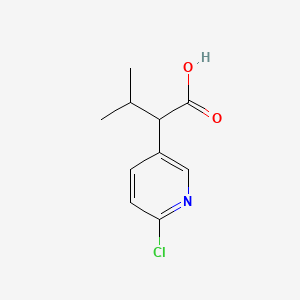

![3-(1h-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine](/img/structure/B15314342.png)
